1,2,4,8-Tetrachlorodibenzo-P-dioxin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4,8-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-2-8-9(3-5)18-12-10(16)6(14)4-7(15)11(12)17-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIKODBWQSAEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073624 | |
| Record name | 1,2,4,8-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71669-29-9 | |
| Record name | 1,2,4,8-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,8-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,8-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7JA1I3A7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Dynamics of Tetrachlorodibenzo P Dioxin Congeners
Sources and Formation Mechanisms
1,2,4,8-TCDD is not produced commercially and has no known industrial application. nih.govnih.gov Its presence in the environment is the result of unintentional formation through various industrial and combustion-related activities, as well as natural processes. clu-in.orgwikipedia.org
Unintentional Anthropogenic Production Pathways
The primary pathways for the anthropogenic formation of PCDDs, including the 1,2,4,8-TCDD isomer, involve thermal processes and industrial chemical manufacturing. The specific congener profiles produced can vary widely depending on the process conditions. nih.gov
Combustion and incineration are major sources of dioxins released into the environment. dioxin20xx.org These processes can occur in municipal and industrial waste incinerators, during the burning of fossil fuels and wood, and in metal refining operations. nih.govepa.gov Dioxins are formed during the incomplete combustion of organic materials in the presence of chlorine. wikipedia.org
Fly ash from incinerators is a known reservoir for a complex mixture of PCDD/PCDF congeners. nih.gov While detailed analyses often focus on the highly toxic 2,3,7,8-substituted congeners or the more abundant highly chlorinated congeners (e.g., OCDD), less-substituted isomers like 1,2,4,8-TCDD are also part of this complex mixture. For instance, studies of dioxin congeners from combustion sources have identified other non-2,3,7,8-substituted tetrachlorodibenzofurans (TCDFs) like 1,3,6,8- and 1,2,7,8-TCDF, indicating that a wide array of isomers are generated during these high-temperature processes. ynu.ac.jp
PCDDs are known byproducts in the manufacturing of certain chlorinated organic chemicals, most notably chlorophenols. epa.gov The production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and the biocide pentachlorophenol (B1679276) (PCP) have been significant historical sources of dioxin contamination. nih.govscirp.org However, these processes are primarily associated with the formation of 2,3,7,8-TCDD and other 2,3,7,8-substituted congeners. wikipedia.orgwikipedia.org
While comprehensive congener-specific analyses of all potential industrial chemical byproducts are not widely available, it is understood that the reaction conditions dictate the resulting isomer pattern. Statistical analysis of dioxin congener profiles in environmental samples has been used to trace sources, with specific congeners being linked to historical uses of pesticides like pentachlorophenol (PCP) and chloronitrophen (CNP). nih.gov There is currently limited specific data identifying 1,2,4,8-TCDD as a significant impurity in specific industrial chemical synthesis pathways.
The use of chlorine for bleaching wood pulp in the paper industry has been identified as a source of dioxin contamination. nih.govrff.org Effluents and sludge from these mills can contain TCDDs and TCDFs. mdpi.com Regulatory actions and changes in bleaching technology, such as substituting chlorine dioxide for elemental chlorine, have significantly reduced these emissions. usgs.gov
Studies conducted by the U.S. Environmental Protection Agency and the paper industry have primarily detected 2,3,7,8-TCDD and 2,3,7,8-TCDF in mill effluents, pulps, and sludges. nih.govresearchgate.net While these studies confirmed the presence of a range of PCDDs and PCDFs, specific data on the prevalence of the 1,2,4,8-TCDD isomer in these effluents is not prominent in available research, which has focused on the most toxic and abundant congeners. researchgate.net
Natural Environmental Formation Processes
In addition to man-made sources, dioxins can be formed through natural processes. Forest fires and volcanic eruptions are recognized as natural combustion sources that can produce and release PCDDs into the environment. clu-in.org These processes involve the high-temperature combustion of organic matter where natural chlorine sources are present. However, detailed congener-specific analyses of emissions from these natural events are scarce, and specific information regarding the formation of 1,2,4,8-TCDD from these sources is not well-documented.
Environmental Fate and Transport Processes
The environmental behavior of PCDDs is largely governed by their physical and chemical properties. They generally have very low water solubility, low vapor pressure, and a high affinity for binding to soils and sediments. clu-in.orgepa.gov This leads to their persistence in the environment. nih.gov
Research on the environmental fate of the specific 1,2,4,8-TCDD isomer is limited. However, studies on other non-2,3,7,8-substituted TCDD congeners provide valuable insights into its likely behavior. For instance, studies on 1,2,7,8-TCDD and 1,4,7,8-TCDD show a high affinity for sorption to soils, with a strong correlation to the soil's organic matter content. dioxin20xx.orgosti.govusda.gov These isomers are more tightly bound to soils with high organic matter, although it may take longer to reach equilibrium. usda.gov
Once bound to soil, the mobility of TCDDs is generally low. epa.gov Most contamination is found in the upper layers of the soil. usda.gov However, there is potential for transport via small, suspended soil particles (colloids) in water, which could facilitate movement to greater depths and potentially contaminate groundwater. dioxin20xx.orgusda.gov
The persistence of TCDDs in soil can be on the order of years, with half-lives potentially exceeding a decade in subsurface soils protected from sunlight. epa.govdioxin20xx.org For TCDDs on surfaces, photodegradation by sunlight is a significant removal pathway. dioxin20xx.org Studies on 1,2,3,4-TCDD have shown that it undergoes photodegradation when exposed to UV light, following pseudo-first-order kinetics. nih.gov This process primarily involves the breakdown of the dioxin structure rather than just the removal of chlorine atoms. nih.gov Volatilization from soil surfaces may also contribute to their removal, particularly under warm conditions. epa.gov
Data Tables
Table 1: Physicochemical Properties of Tetrachlorodibenzo-p-dioxin (TCDD) Isomers Note: Experimental data for the 1,2,4,8-TCDD isomer are not readily available. The values for the general TCDD class and the well-studied 2,3,7,8-TCDD isomer are provided for context.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₄Cl₄O₂ | wikipedia.org |
| Molecular Weight | 322.0 g/mol | ca.gov |
| Water Solubility | Very low (e.g., 19.3 ng/L for 2,3,7,8-TCDD) | osti.gov |
| Vapor Pressure | Very low (e.g., 1.50 x 10⁻⁹ mm Hg for 2,3,7,8-TCDD) | osti.gov |
| Octanol-Water Partition Coefficient (Log Kow) | High (e.g., ~6.8 for 2,3,7,8-TCDD) | ca.gov |
Inter-compartmental Transfer and Distribution Dynamics
Atmospheric Transport and Deposition Mechanisms
TCDDs are semi-volatile organic compounds, meaning they can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. nih.gov The partitioning between these two phases is a critical factor in their atmospheric transport and deposition. Less chlorinated congeners tend to be more volatile and thus a greater fraction can be found in the vapor phase, especially at warmer temperatures. nih.gov As a tetrachlorinated congener, 1,2,4,8-TCDD is expected to be associated with both vapor and particle phases. nih.gov
Atmospheric transport models for PCDD/Fs indicate that long-range transport is a significant process, allowing for the distribution of these compounds far from their original sources. documentsdelivered.com Deposition from the atmosphere occurs through both wet and dry deposition. Wet deposition, which includes scavenging by rain, snow, and fog, is considered the dominant removal mechanism for particle-bound TCDDs. documentsdelivered.com Dry deposition involves the settling of particulate matter and the direct transfer of gaseous TCDDs to surfaces. Modeling studies of the Great Lakes region suggest that over 92% of total TCDD deposition is through particle-phase wet deposition. documentsdelivered.com
Aquatic System Distribution and Sediment Partitioning
Due to their hydrophobic nature, TCDDs have very low solubility in water. epa.gov Consequently, in aquatic environments, they are predominantly found associated with suspended solids and bottom sediments. epa.gov Aquatic sediments are considered a major environmental sink for TCDDs. epa.gov
While specific partitioning coefficients for 1,2,4,8-TCDD are not available, studies on other TCDD isomers provide insight. For instance, a study on 1,3,6,8-TCDD in outdoor aquatic systems showed that over 90% of the compound was lost from the water column within 96 hours, with sediments becoming the primary reservoir. nih.gov The concentration of TCDDs in sediments is influenced by the organic carbon content, with higher organic matter leading to stronger adsorption. nih.gov
The biota-sediment accumulation factor (BSAF), which relates the lipid-normalized concentration in an organism to the organic carbon-normalized concentration in sediment, for 2,3,7,8-TCDD in fish has been found to range from 0.03 to 0.30. wikipedia.org This indicates that while bioaccumulation from sediment occurs, there may be disequilibrium between the fish and the sediment. wikipedia.org
Soil-Vegetation Exchange and Accumulation
TCDDs are strongly adsorbed to soil particles, particularly in soils with high organic content, which limits their mobility and leaching into groundwater. nih.govepa.gov The primary route of TCDD contamination in terrestrial vegetation is through the deposition of airborne particles onto plant surfaces. Root uptake from contaminated soil is generally considered a minor pathway for TCDDs.
However, studies with the model plant Arabidopsis thaliana have shown that 2,3,7,8-TCDD can be taken up by the roots and translocated to the aerial parts of the plant, accumulating preferentially in leaves and seeds. nih.govresearchgate.net This suggests that the potential for soil-to-plant transfer exists, although the extent may vary depending on the plant species and soil conditions. Research on various TCDD isomers has shown that they are more tightly bound to soils with high organic matter, which would likely reduce their bioavailability for plant uptake. nih.gov
Environmental Persistence and Half-Life Determination
TCDDs are known for their environmental persistence. The half-life of these compounds can vary significantly depending on the environmental matrix, the specific congener, and environmental conditions such as sunlight exposure.
There is no specific half-life data for 1,2,4,8-TCDD. For the well-studied 2,3,7,8-TCDD, the half-life on soil surfaces exposed to sunlight is estimated to be in the range of 9 to 15 years, while in subsurface soils, it can extend from 25 to 100 years. documentsdelivered.com In aquatic environments, the persistence is also high, with an estimated volatilization half-life from a pond water column of over 50 years when sediment adsorption is considered. epa.gov
Estimated Half-Life of 2,3,7,8-TCDD in Various Environmental Compartments
| Environmental Compartment | Estimated Half-Life | Reference |
|---|---|---|
| Soil Surface (with sunlight) | 9 - 15 years | documentsdelivered.com |
| Subsurface Soil | 25 - 100 years | documentsdelivered.com |
| Pond Water Column (volatilization, with sediment adsorption) | > 50 years | epa.gov |
| Lake Water | > 1.5 years | epa.gov |
Degradation Pathways in Environmental Matrices
The primary degradation pathway for TCDDs in the environment is photodegradation, particularly for congeners on surfaces exposed to sunlight. Biodegradation also occurs but is generally a much slower process.
Photodegradation Kinetics and Mechanisms
Photodegradation of TCDDs involves the absorption of ultraviolet (UV) radiation, which can lead to the reductive dechlorination of the molecule, breaking it down into less chlorinated and generally less toxic compounds. The rate of photolysis is dependent on the presence of a hydrogen-donating solvent and the wavelength of light.
While specific photolytic data for 1,2,4,8-TCDD are not available, studies on other TCDD isomers show that photolysis is a viable degradation pathway. For example, the photolysis half-life of 2,3,7,8-TCDD at the water's surface can range from 21 hours in summer to 118 hours in winter. epa.gov However, the attenuation of light with water depth means that this process is much less significant for TCDDs in bottom sediments. epa.gov A study on 1,3,6,8-TCDD in natural water exposed to sunlight reported a half-life of 6.3 to 8.0 days. nih.gov The photocatalytic degradation of 2,3,7,8-TCDD in the presence of catalysts like titanium dioxide (TiO2) has been shown to be an effective degradation method. researchgate.netnih.gov
Photodegradation Half-Lives of Selected TCDD Isomers
| Isomer | Conditions | Half-Life | Reference |
|---|---|---|---|
| 2,3,7,8-TCDD | Water Surface (Summer) | 21 hours | epa.gov |
| 2,3,7,8-TCDD | Water Surface (Winter) | 118 hours | epa.gov |
| 1,3,6,8-TCDD | Natural Water (Sunlight) | 6.3 - 8.0 days | nih.gov |
A detailed and scientifically accurate article focusing solely on the chemical compound “1,2,4,8-Tetrachlorodibenzo-p-dioxin” and its specific photooxidation processes in atmospheric systems cannot be generated at this time.
Extensive searches for research findings, including experimental data and theoretical studies, have revealed a significant lack of information pertaining specifically to the this compound (1,2,4,8-TCDD) isomer. The existing body of scientific literature on the atmospheric photooxidation of tetrachlorodibenzo-p-dioxins concentrates almost exclusively on other isomers, most notably the highly toxic 2,3,7,8-TCDD, as well as congeners such as 1,2,3,4-TCDD and 1,4,6,9-TCDD. researchgate.netca.govfigshare.com
General principles of atmospheric degradation for polychlorinated dibenzo-p-dioxins (PCDDs) involve reactions with hydroxyl (OH) radicals and direct photolysis. researchgate.net Theoretical studies on other TCDD isomers suggest that the position of the chlorine atoms can influence the reaction pathways and rates. However, without specific studies on the 1,2,4,8-TCDD isomer, any discussion of its atmospheric fate would be speculative and would not meet the required standards of scientific accuracy.
Due to the strict requirement to focus solely on this compound and the absence of specific data for this compound in the conducted searches, the generation of a factually based article as requested is not possible.
Molecular and Cellular Mechanisms of Action in Non Human Biological Systems
Aryl Hydrocarbon Receptor (AhR) Activation and Signal Transduction
The biological and toxic effects of 1,2,4,8-Tetrachlorodibenzo-p-dioxin (1,2,4,8-TCDD), like other dioxin-like compounds, are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). osti.gov The AhR is a ligand-activated transcription factor that belongs to the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of proteins. nih.govoup.com
AhR Binding Affinity and Ligand-Receptor Complex Formation
The initial step in the mechanism of action of 1,2,4,8-TCDD involves its binding to the AhR in the cytoplasm. While the most studied and potent dioxin is 2,3,7,8-TCDD, other congeners, including 1,2,4,8-TCDD, also bind to the AhR. nih.gov The binding affinity of different dioxin-like compounds to the AhR can vary, which directly correlates with their toxic potency. nih.gov Upon binding, the ligand-receptor complex undergoes a conformational change. This change is crucial for the subsequent steps in the signaling pathway. oup.com The persistence of the ligand-AhR bond is a significant factor in the toxicity of compounds like TCDD. osti.gov Studies on 2,3,7,8-TCDD have shown that its binding to the AhR is essentially irreversible, leading to sustained activation of the receptor. osti.gov
Nuclear Translocation and Heterodimerization with ARNT
Following ligand binding and conformational change, the AhR-ligand complex, which is associated with chaperone proteins like heat shock protein 90 (Hsp90) and XAP2, dissociates from these chaperones. nih.govoup.com This unmasking allows the complex to translocate from the cytoplasm into the nucleus. oup.commdpi.com
Once inside the nucleus, the activated AhR forms a heterodimer with another bHLH-PAS protein, the AhR nuclear translocator (ARNT). nih.govoup.com This AhR/ARNT heterodimer is the functional unit that recognizes and binds to specific DNA sequences. nih.gov In zebrafish, which have multiple AhR genes, AHR2 and ARNT1 are the key players in mediating TCDD toxicity. oup.com
Interaction with DNA at Dioxin Response Elements (DREs)
The AhR/ARNT heterodimer acts as a transcriptional enhancer by binding to specific DNA recognition sites known as dioxin response elements (DREs) or xenobiotic response elements (XREs). nih.govnih.gov The consensus core sequence for a DRE is 5'-GCGTG-3'. nih.gov These DREs are located in the upstream regulatory regions of target genes. nih.gov Genome-wide analyses have revealed that most genes inducible by TCDD contain DREs within their promoter or transcribed regions. nih.gov The binding of the AhR/ARNT complex to DREs initiates the recruitment of the basal transcription machinery, leading to the transcription of downstream target genes. nih.gov
Gene Expression Modulation
The activation of the AhR signaling pathway by 1,2,4,8-TCDD results in the altered expression of a wide array of genes, leading to various cellular and physiological effects.
Transcriptional Regulation of Target Genes
The binding of the AhR/ARNT complex to DREs upregulates or downregulates the transcription of numerous target genes. oup.com The specific set of genes affected can vary depending on the cell type, species, and the specific ligand. nih.gov For instance, in adult zebrafish, exposure to 2,3,7,8-TCDD during fin regeneration altered the expression of nearly 900 genes. oup.com In human granulosa cells, TCDD exposure led to the differential expression of 109 small noncoding RNAs (sncRNAs), which in turn can modulate the expression of many other genes. mdpi.com Furthermore, studies have shown that TCDD can augment the modulation of gene expression mediated by other receptors, such as the thyroid hormone receptor. nih.gov
Enzyme Induction and Xenobiotic Metabolism Pathways
A well-characterized response to AhR activation is the induction of a battery of drug-metabolizing enzymes. wikipedia.org These include Phase I and Phase II enzymes involved in xenobiotic metabolism.
The most prominently induced enzymes are members of the cytochrome P450 family, particularly CYP1A1, CYP1A2, and CYP1B1. nih.govplos.org The induction of these enzymes is a direct consequence of the AhR/ARNT complex binding to DREs in their gene promoters. plos.org For example, in human granulosa cells, TCDD exposure significantly increased the expression of CYP1A1 and CYP1B1. mdpi.com Similarly, in primary rat hepatocytes, TCDD treatment led to a marked induction of CYP1A1 protein and its associated enzymatic activity. nih.gov This enzyme induction is a key component of the adaptive response to xenobiotic exposure, aiming to metabolize and eliminate foreign compounds.
Table of Research Findings on TCDD-Induced Gene and Enzyme Modulation
| Cell/Organism | TCDD Congener | Finding | Reference |
| Adult Zebrafish | 2,3,7,8-TCDD | Altered expression of nearly 900 genes during fin regeneration. | oup.com |
| Human Granulosa Cells (KGN cell line) | 2,3,7,8-TCDD | Differentially expressed 109 sncRNAs and significantly increased CYP1A1 and CYP1B1 expression. | mdpi.com |
| HeLaTR Cells | 2,3,7,8-TCDD | Augmented T3-induced gene expression. | nih.gov |
| Primary Rat Hepatocytes | 2,3,7,8-TCDD | Increased levels of CYP1A1 protein and EROD activity. | nih.gov |
| Human Breast Epithelial Cells (MCF10A-Neo) | 2,3,7,8-TCDD | Transcriptional activation of CYP1A1 and CYP1B1. | nih.gov |
Differential Gene Expression Patterns in Non-Human Organisms
The activation of the AhR by TCDD leads to significant changes in gene expression profiles across various organs and species. These alterations are a primary driver of TCDD's toxicity.
In male Japanese medaka (Oryzias latipes), TCDD exposure results in organ-specific gene expression changes. A study identified that while only CYP1A mRNA was significantly higher in the brain, 12 transcripts (including CYP1A) were elevated in the liver, and a striking 34 transcripts were found to be significantly lower in the testis. This highlights the tissue-specific sensitivity and response to the compound.
Studies in rodent models have provided extensive data on TCDD-induced gene expression. In murine livers, TCDD causes a dose-dependent increase in the number of both induced and repressed genes. These genes are associated with various metabolic pathways, including those for choline, glyoxylate, vitamin B3, and amino acids. nih.gov In porcine granulosa cells, even with the AhR knocked down, TCDD treatment resulted in 360 differentially expressed genes, affecting pathways related to vitamin A metabolism, follicular development, inflammation, and cell proliferation, suggesting that AhR-independent mechanisms may also contribute to a lesser extent. peerj.com
Gestational exposure to TCDD in mice has been shown to cause multigenerational alterations in the expression of microRNAs (miRs) in the thymus of offspring across F0, F1, and F2 generations. epa.gov This indicates that TCDD can induce heritable epigenetic changes that affect gene regulation in subsequent, unexposed generations. epa.gov
| Organism | Tissue | Key Genes/Pathways Affected | Research Finding |
| Japanese Medaka (Oryzias latipes) | Liver | Upregulation of 12 transcripts, including CYP1A. | Organ-specific differential gene expression was observed following TCDD exposure. |
| Japanese Medaka (Oryzias latipes) | Testis | Downregulation of 34 transcripts. | The testis showed high sensitivity to TCDD with significant disruption of gene expression related to spermatocytes. |
| Mouse (Mus musculus) | Liver | Altered expression of genes in choline, glyoxylate, vitamin B3, and amino acid metabolism pathways. | TCDD elicited dose-dependent shifts in gene expression linked to metabolic disruptions. nih.gov |
| Pig (Sus scrofa) | Granulosa Cells | Differentially expressed genes involved in vitamin A metabolism, follicular development, apoptosis, and inflammation. | TCDD altered the transcriptome even in AhR knock-down cells, suggesting potential secondary or AhR-independent pathways. peerj.com |
| Rat (Rattus norvegicus) | Liver | Repression of Cyp7a1 gene expression. | A direct effect of TCDD, not related to feed restriction, was the significant repression of a key gene in bile acid synthesis. nih.gov |
Cellular and Subcellular Responses
The altered gene expression patterns induced by TCDD manifest as profound disturbances in cellular functions, affecting growth, signaling, and survival.
Alterations in Cellular Growth and Differentiation
TCDD significantly alters cellular growth and differentiation, processes critical for normal development and tissue maintenance. wikipedia.org Its effects are highly cell-type and context-dependent. In some cases, TCDD inhibits proliferation, while in others, it promotes it, a key aspect of its role as a tumor promoter. wikipedia.org
In various animal models, TCDD has been shown to disrupt the normal differentiation of multiple cell types. For instance, in developing mouse fetuses, in-utero exposure to TCDD accelerates the formation of the epidermal barrier, indicating a premature induction of differentiation in keratinocytes. Studies on porcine granulosa cells have shown that TCDD affects the expression of genes involved in follicular development and oocyte maturation. peerj.com TCDD can interfere with the differentiation of mouse embryonic stem cells into cardiomyocytes. TCDD has also been shown to disrupt endodermal differentiation and impair pancreatic development in animal models.
Perturbations in Intracellular Signaling Cascades
Beyond the primary AhR-ARNT signaling pathway, TCDD disrupts a multitude of other intracellular signaling cascades. This cross-talk between the AhR pathway and other signaling networks is crucial to its wide-ranging effects. TCDD has been found to disrupt steroid-hormone and growth-factor signal transduction pathways. wikipedia.org
In rats, TCDD is known to affect insulin-like growth factor I (IGF-I) signaling, which contributes to the compound's effects on body weight. peerj.com The activation of the AhR can also modulate inflammatory signaling pathways. For example, in mouse T cells, TCDD has been shown to regulate the differentiation of T-helper cells (Th17) and regulatory T cells (Tregs), which are critical for immune balance. nih.gov This is achieved in part by altering the expression of key cytokines and transcription factors that govern these cell fates. nih.gov Furthermore, TCDD exposure can lead to the activation of signaling pathways involved in cellular stress responses, including those related to reactive oxygen species (ROS) metabolism.
Endocrine System Modulation (Non-Human Context)
TCDD is a potent endocrine-disrupting chemical in non-human organisms, interfering with hormone synthesis, metabolism, and action. A significant body of research in animal models has demonstrated TCDD's ability to disrupt reproductive and hormonal functions. cdc.gov
In rats, TCDD has been shown to alter steroid hormone production by modulating the expression of steroidogenic enzymes. nih.gov It can also affect thyroid hormone levels and insulin (B600854) signaling. peerj.com In zebrafish, early-life exposure to TCDD leads to infertility and reduced sperm count in adulthood, demonstrating a latent and permanent disruption of the reproductive system. nih.gov TCDD also disturbs retinoid (Vitamin A) homeostasis in several species, including guinea pigs, mice, hamsters, and rats, leading to reproductive and developmental defects.
| Organism | Endocrine Effect | Observed Mechanism |
| Rat | Altered steroidogenesis | Modulation of steroidogenic enzyme expression in the ovary. nih.gov |
| Rat | Altered insulin and glucagon (B607659) levels | Disruption of hormones related to energy balance, contributing to wasting syndrome. nih.gov |
| Zebrafish | Male infertility | Apoptosis of spermatids and spermatozoa following early-life exposure. nih.gov |
| Various Rodents | Disrupted Vitamin A homeostasis | Interference with retinoid signaling pathways, impacting development. |
Induction of Oxidative Stress Responses
A well-established mechanism of TCDD toxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This process can cause damage to DNA, proteins, and lipids. cdc.gov
The induction of cytochrome P450 enzymes, particularly CYP1A1, via the AhR is a major source of TCDD-induced ROS. While these enzymes are involved in metabolism, their activity can lead to the production of superoxide (B77818) anions and other reactive intermediates. Studies in TCDD-responsive and non-responsive congenic mice have demonstrated that the TCDD-induced production of superoxide anion is mediated through the Ah receptor. nih.gov In rats, TCDD exposure has been linked to increased levels of 8-oxo-deoxyguanosine, a marker of oxidative DNA damage, particularly in the liver. cdc.gov This oxidative damage is considered an indirect mechanism by which TCDD can initiate carcinogenesis. cdc.gov
Impact on Cellular Senescence and Apoptosis Pathways
TCDD profoundly affects pathways controlling programmed cell death (apoptosis) and cellular senescence, a state of irreversible growth arrest. The ability to modulate these pathways is central to TCDD's role in developmental toxicity and tumor promotion. cdc.gov
In zebrafish, TCDD-induced infertility is linked to increased apoptosis of spermatids and spermatozoa. nih.gov Studies using non-dioxin-like PCBs in a macrophage cell line showed that apoptosis was induced through the reduction of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov While these are not TCDD, they suggest a common pathway for related compounds. TCDD itself is known to alter the cellular ability to proliferate, migrate, and apoptose. cdc.gov
Furthermore, TCDD has been shown to induce premature senescence in rodent neuronal cells. This effect was linked to the generation of ROS, which in turn caused oxidative DNA damage and the expression of senescence marker proteins like p16 and p21. wa.gov By preventing the death of mutated cells or forcing premature aging, TCDD can contribute to the development of cancer and other pathologies. cdc.gov
Ecotoxicological Impact and Comparative Sensitivity in Non Human Organisms
Effects on Mammalian Species (Non-Human)
There is a notable absence of published scientific studies specifically investigating the effects of 1,2,4,8-Tetrachlorodibenzo-p-dioxin on non-human mammalian species. Therefore, the following subsections, which are standard toxicological endpoints for dioxin-like compounds, cannot be populated with data specific to the 1,2,4,8-TCDD isomer.
No studies were identified that specifically examine the systemic and immunological dysregulation in non-human mammals exposed to 1,2,4,8-TCDD. For dioxins in general, and particularly 2,3,7,8-TCDD, effects such as thymic atrophy and suppression of immune responses are well-documented in various animal models.
Specific data on hepatic and thymic pathological manifestations resulting from exposure to 1,2,4,8-TCDD are not available in the current scientific literature. In studies with 2,3,7,8-TCDD, observed effects include liver damage and significant atrophy of the thymus gland. cdc.gov
There is no available information on the developmental and teratogenic responses in the offspring of mammals exposed to 1,2,4,8-TCDD. The broader class of dioxins is known to cause a range of developmental issues, including skeletal deformities and birth defects in animal studies. cdc.gov
Without toxicity data for 1,2,4,8-TCDD, it is impossible to assess the interspecies variability in sensitivity to this specific compound. It is well-established for 2,3,7,8-TCDD that there are significant differences in lethal doses and toxic effects among different animal species. wikipedia.org
Aquatic Ecotoxicology
Similar to the mammalian data, there is a profound lack of information regarding the aquatic ecotoxicology of this compound.
No specific studies on the impact of 1,2,4,8-TCDD on fish and aquatic invertebrates could be identified. Research on other dioxin congeners, such as 2,3,7,8-TCDD, has shown them to be highly toxic to aquatic life, causing mortality and developmental abnormalities in fish at very low concentrations. epa.govnih.gov The United States Environmental Protection Agency (EPA) has noted that for 2,3,7,8-TCDD, there is limited data on its effects on freshwater aquatic invertebrates. epa.gov
Trophic Transfer and Bioaccumulation in Aquatic Food Webs
Detailed investigations into the trophic transfer and bioaccumulation of 1,2,4,8-TCDD in aquatic food webs are limited. While the lipophilic nature of dioxins, in general, suggests a potential for bioaccumulation, specific data on the biomagnification potential and bioaccumulation factors (BAFs) for the 1,2,4,8-TCDD isomer in aquatic organisms are not well-documented. Studies on other TCDD isomers, such as 1,2,8,9-TCDD, have indicated their presence in aquatic biota, suggesting that various isomers can enter aquatic food chains. nih.govnih.gov However, without specific studies on 1,2,4,8-TCDD, its behavior in this context remains largely uncharacterized.
Terrestrial Ecotoxicology
The impact of 1,2,4,8-TCDD on terrestrial ecosystems is an area with significant knowledge gaps. Research on the terrestrial ecotoxicology of dioxins has almost exclusively centered on the 2,3,7,8-TCDD isomer.
Effects on Avian Species
Specific studies on the effects of 1,2,4,8-TCDD on avian species are not found in the reviewed literature. Research on avian toxicity of dioxins has focused on the developmental and reproductive effects of 2,3,7,8-TCDD, revealing a wide range of sensitivities among different bird species. nih.govnih.gov The absence of similar data for 1,2,4,8-TCDD makes it impossible to assess its specific risk to avian populations.
Interactions with Soil Organisms
Information regarding the interactions of 1,2,4,8-TCDD with soil organisms is not available in the existing scientific literature. Studies on the fate and transport of other non-toxic TCDD isomers have been conducted to serve as surrogates for the more toxic 2,3,7,8-TCDD, indicating the challenges and lack of direct research on many individual isomers. usda.gov The impact of 1,2,4,8-TCDD on the diversity and function of soil microbial communities and other soil-dwelling organisms has not been specifically investigated.
Uptake and Accumulation in Terrestrial Flora
There is a lack of specific data on the uptake and accumulation of 1,2,4,8-TCDD in terrestrial plants. Studies on plant uptake of dioxins have primarily utilized 2,3,7,8-TCDD, showing that uptake from soil is generally low, but that atmospheric deposition on foliage can be a significant route of contamination. nih.gov Without dedicated research, the potential for 1,2,4,8-TCDD to enter the terrestrial food chain through plant uptake remains unknown.
Analytical Methodologies for Environmental and Biotic Monitoring
Extraction and Sample Preparation Techniques
The journey from a raw environmental or biological sample to a solution ready for instrumental analysis is a meticulous process involving extraction and extensive cleanup. These steps are critical for isolating 1,2,4,8-TCDD from a multitude of other compounds that could interfere with accurate measurement.
Matrix-Specific Extraction Protocols
The choice of extraction method is highly dependent on the sample matrix from which 1,2,4,8-TCDD is to be isolated. Common matrices include soil, sediment, water, and biological tissues.
For solid samples like soil and sediment , Soxhlet extraction is a well-established technique. This method involves the continuous washing of the sample with an organic solvent, such as toluene (B28343) or a hexane (B92381)/acetone mixture, over an extended period (e.g., 16-24 hours) to ensure the thorough removal of the analyte from the solid matrix. researchgate.netepa.gov Another effective method for solid and semi-solid samples is Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE). nih.govfms-inc.com PLE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, reducing solvent consumption compared to traditional methods. nih.govresearchgate.net
For aqueous samples , the approach depends on the presence of particulate matter. Samples with no visible particles can be extracted using liquid-liquid extraction with a solvent like methylene (B1212753) chloride in a separatory funnel. epa.gov For water samples containing suspended particles, Solid-Phase Extraction (SPE) is often employed. biotage.com SPE disks can retain the dioxin compounds while allowing the water to pass through, and importantly, they also capture any analytes adsorbed onto the particulate matter, ensuring the extraction of the "whole sample". biotage.com
In the case of biotic samples such as fish tissue, the high lipid content presents a significant challenge. Extraction is often performed using a Soxhlet apparatus with a solvent mixture like methylene chloride/hexane. eurofinsus.com Following extraction, a lipid removal step is essential.
A summary of common extraction techniques for different matrices is presented below:
| Matrix | Extraction Technique | Key Parameters |
| Soil/Sediment | Soxhlet Extraction | Solvent: Toluene or Hexane/Acetone; Duration: 16-24 hours |
| Soil/Sediment | Pressurized Liquid Extraction (PLE) | Elevated temperature and pressure to enhance efficiency |
| Aqueous (no particles) | Liquid-Liquid Extraction | Solvent: Methylene chloride |
| Aqueous (with particles) | Solid-Phase Extraction (SPE) | SPE disks to retain analyte and particulates |
| Biotic Tissues (e.g., fish) | Soxhlet Extraction | Solvent: Methylene chloride/hexane; requires lipid removal |
Multi-Stage Sample Clean-up and Decontamination
Following extraction, the resulting solution contains not only 1,2,4,8-TCDD but also a complex mixture of other co-extracted substances that can interfere with the final analysis. Therefore, a multi-stage cleanup process is indispensable. nih.gov This typically involves column chromatography with various sorbents to separate the target analyte from these interferences. fms-inc.com
A common and effective cleanup sequence involves the use of multi-layer silica (B1680970), alumina, and carbon columns. biotage.comfms-inc.com The extract is passed through these columns in a specific order, with each column material selectively retaining certain types of interfering compounds.
Silica Gel Columns , often modified with sulfuric acid or potassium hydroxide, are used to remove acidic and basic interferences and other polar compounds.
Alumina Columns are effective in separating the dioxins from polychlorinated biphenyls (PCBs).
Carbon Columns are particularly crucial for isolating planar molecules like dioxins from non-planar interferences. The dioxins are adsorbed onto the carbon and can then be selectively eluted.
Automated cleanup systems are available that can perform these multi-column procedures, reducing manual labor and improving reproducibility. fms-inc.com
Quantitative Analysis Techniques
The final step in the analytical process is the quantification of 1,2,4,8-TCDD in the cleaned-up extract. Due to the extremely low concentrations typically found in environmental and biological samples, highly sensitive and selective analytical instruments are required.
High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)
For many years, HRGC/HRMS has been the "gold standard" for the definitive analysis of dioxins, including 1,2,4,8-TCDD. eurofinsus.comwaters.com This technique combines the excellent separation capabilities of high-resolution gas chromatography with the high selectivity and sensitivity of high-resolution mass spectrometry.
High-Resolution Gas Chromatography (HRGC) is used to separate the different TCDD isomers from each other. This is critical because the toxicity of dioxins varies significantly between isomers. Specialized capillary columns, such as those with a 5% phenyl polysiloxane stationary phase (e.g., DB-5), are commonly used. windows.net However, for complete isomer-specific separation, especially of the toxic 2,3,7,8-substituted congeners from other isomers, a secondary confirmation column with a different polarity, such as a cyanopropyl-based phase, may be necessary. chromatographyonline.com
High-Resolution Mass Spectrometry (HRMS) provides the high degree of certainty required for identifying and quantifying trace levels of dioxins. HRMS instruments can measure the mass-to-charge ratio (m/z) of ions to four or more decimal places, allowing for the differentiation of target analytes from interfering ions with the same nominal mass. waters.com The analysis is typically performed in the selected ion monitoring (SIM) mode, where the instrument is set to detect only the specific m/z values characteristic of the target dioxin congeners and their isotopically labeled internal standards.
Triple Quadrupole Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
In recent years, gas chromatography coupled with tandem mass spectrometry (GC-MS/MS), particularly using triple quadrupole instruments, has emerged as a viable and more cost-effective alternative to HRGC/HRMS for dioxin analysis. nih.govwindows.net Regulatory bodies in some regions now accept GC-MS/MS as a confirmatory method for dioxin analysis in certain matrices. thermofisher.com
In a triple quadrupole MS/MS system, the first quadrupole (Q1) is used to select a specific precursor ion (e.g., the molecular ion of 1,2,4,8-TCDD). This precursor ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then used to select a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM) , provides a high degree of selectivity and sensitivity, as it is highly unlikely that an interfering compound will have the same precursor ion and produce the same product ion as the target analyte. thermofisher.comjeolusa.com The use of dynamic MRM, where the instrument only monitors for specific transitions during the expected retention time window of the analyte, further enhances the sensitivity and efficiency of the analysis. nih.gov
A comparison of key features of HRGC/HRMS and GC-MS/MS is provided below:
| Feature | HRGC/HRMS | GC-MS/MS (Triple Quadrupole) |
| Principle | High-resolution mass analysis | Multiple Reaction Monitoring (MRM) |
| Selectivity | Very High (based on accurate mass) | Very High (based on precursor/product ion pair) |
| Sensitivity | Picogram to femtogram levels | Picogram to femtogram levels |
| Cost | High | Moderate |
| Regulatory Acceptance | "Gold Standard" | Increasingly accepted for confirmatory analysis |
Alternative Spectrometric Approaches for Trace Analysis
Research continues into new and improved methods for the trace analysis of dioxins. One promising development is the use of Atmospheric Pressure Chemical Ionization (APCI) as an ionization source for GC-MS and GC-MS/MS. researchgate.net APCI is a softer ionization technique than the traditional electron ionization (EI) used in most GC-MS systems. This results in less fragmentation of the analyte molecule, leading to a more abundant molecular ion which can enhance the sensitivity and selectivity of MS/MS analysis. researchgate.netnih.gov
Other novel approaches, such as the use of biosensors, are also being explored for the rapid screening of dioxins. nih.gov While these methods may not yet have the specificity of HRGC/HRMS or GC-MS/MS for congener-specific quantification, they hold promise for future applications in environmental monitoring. nih.gov
Isomer-Specific Identification and Quantification
The analysis of 1,2,4,8-TCDD is complicated by the existence of numerous polychlorinated dibenzo-p-dioxin (B167043) (PCDD) isomers, many of which have varying toxicities. nih.gov Therefore, analytical methods must be capable of separating and identifying specific isomers.
The gold standard for the isomer-specific analysis of dioxins, including 1,2,4,8-TCDD, is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). nih.govenv.go.jp This technique offers the necessary selectivity and sensitivity to differentiate and quantify individual congeners at trace levels.
A typical analytical procedure involves several key steps:
Sample Extraction: The first step is to extract the dioxins from the sample matrix, which can range from soil and sediment to biological tissues and air collection media. nih.gov Common extraction techniques include Soxhlet extraction and pressurized fluid extraction.
Sample Cleanup: Crude extracts contain a multitude of other compounds that can interfere with the analysis. Therefore, a rigorous cleanup process is essential to isolate the dioxins. This multi-step process often employs various column chromatography techniques, such as silica gel, alumina, and carbon columns, to separate PCDDs from other contaminants like polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov
Instrumental Analysis: The purified extract is then injected into the HRGC/HRMS system. The gas chromatograph separates the different dioxin isomers based on their boiling points and interaction with the chromatographic column. env.go.jp A high-resolution capillary column, such as a 60-m DB-5, is commonly used. epa.gov The mass spectrometer then bombards the separated molecules with electrons, causing them to fragment in a characteristic pattern. By monitoring for specific ion masses, the instrument can identify and quantify the individual isomers, including 1,2,4,8-TCDD. env.go.jp
The quantification of 1,2,4,8-TCDD is typically performed using the isotope dilution method. epa.gov This involves adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₂-1,2,4,8-TCDD) to the sample before extraction. By comparing the response of the native analyte to the labeled standard, analysts can accurately determine the concentration of 1,2,4,8-TCDD in the original sample, correcting for any losses that may have occurred during the sample preparation and analysis process. epa.gov
Table 1: Common Analytical Methods for Dioxin Analysis
| Method | Description | Application |
| EPA Method 1613B | Measures tetra- through octa-chlorinated PCDDs and PCDFs in various environmental matrices using HRGC/HRMS and isotope dilution. epa.gov | Water, soil, sediment, tissues |
| EPA Method 8290A | Provides procedures for the detection and quantification of PCDDs and PCDFs in a variety of environmental matrices using HRGC/HRMS. epa.gov | Water, soil, sediment, fly ash, tissue |
| EPA Method TO-9A | Describes the collection and analysis of polyhalogenated dioxins and furans in ambient air using HRGC/HRMS. epa.gov | Ambient air |
Quality Assurance and Quality Control in Dioxin Analysis
Given the complexity of dioxin analysis and the low concentrations being measured, a robust quality assurance and quality control (QA/QC) program is critical to ensure the accuracy and reliability of the data. canada.ca Such a program encompasses a wide range of procedures, from sample handling to data reporting.
Key elements of a QA/QC program for dioxin analysis include:
Method Blanks: Analyzing a blank sample (a sample known to be free of the analyte) alongside the environmental samples helps to identify any contamination introduced during the analytical process.
Laboratory Control Samples (LCS): An LCS is a blank sample spiked with a known concentration of the analyte. The analysis of the LCS demonstrates the laboratory's ability to successfully perform the method. wa.gov
Matrix Spikes and Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a separate aliquot of a sample. The recovery of the spike provides information about the effect of the sample matrix on the analytical method. wa.gov Analyzing a duplicate spike helps to assess the precision of the method.
Certified Reference Materials (CRMs): CRMs are materials with a well-characterized concentration of the analyte. dspsystems.eu Analyzing CRMs provides an independent verification of the accuracy of the laboratory's measurements.
Interlaboratory Comparison Studies: Participating in interlaboratory comparison studies, also known as proficiency testing, allows a laboratory to compare its results with those of other laboratories analyzing the same sample. rivm.nlfhi.nofhi.no This is an essential tool for external quality assurance and for demonstrating the competence of the laboratory. eurofins.de Successful participation in these studies, where results fall within a specified range of the consensus value, provides confidence in the laboratory's analytical performance. rivm.nl
Data Validation: All data should be thoroughly reviewed and validated to ensure that they meet the established quality control criteria. canada.ca This includes checking for proper instrument calibration, blank contamination, and acceptable recoveries of internal standards and spiked compounds.
Table 2: Key Quality Control Parameters and their Purpose
| QC Parameter | Purpose |
| Method Blank | Assesses laboratory contamination. |
| Laboratory Control Sample (LCS) | Monitors the performance of the entire analytical system. |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | Evaluates the effect of the sample matrix on the analytical method and assesses precision. |
| Certified Reference Material (CRM) | Provides an independent assessment of analytical accuracy. |
| Interlaboratory Comparison Studies | Compares a laboratory's performance with that of other laboratories. |
By strictly adhering to these analytical methodologies and rigorous QA/QC protocols, laboratories can generate high-quality, defensible data for the presence and concentration of 1,2,4,8-Tetrachlorodibenzo-p-dioxin in a variety of environmental and biotic matrices.
Environmental Remediation and Bioremediation Strategies
Thermal Remediation Technologies
Thermal treatment methods utilize high temperatures to break down the chemical structure of 1,2,4,8-TCDD.
High-temperature incineration is a well-established technology for the destruction of dioxins, including 1,2,4,8-TCDD. Laboratory studies have shown that temperatures exceeding 1,200°C are effective in breaking down these compounds. The process reduces organic materials to carbon dioxide and water vapor, while other chemicals like chlorine are captured by pollution control equipment. In fact, research has demonstrated that a destruction and removal efficiency (DRE) of over 99.9999% for dioxins can be achieved through incineration. Rotary kiln incinerators are a versatile and popular type of thermal technology used for treating various forms of waste, including those contaminated with dioxins.
For complete destruction and to prevent the reformation of dioxin molecules, several conditions must be met during incineration:
Homogenous high temperatures (above 850°C) bicgroup.com.sg
An excess of oxygen (greater than 6%) bicgroup.com.sg
Sufficient residence time at high temperatures (more than 2 seconds) bicgroup.com.sg
Inadequate combustion can lead to the formation of dioxins as byproducts. bicgroup.com.sg
Thermal desorption is a process that uses heat to vaporize contaminants like 1,2,4,8-TCDD from soil or other solid media. The vaporized contaminants are then collected and treated, often by incineration. While specific studies on 1,2,4,8-TCDD are limited, research on related compounds suggests that the effectiveness of thermal desorption can be influenced by the presence of other substances. For instance, studies on the thermal treatment of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) with calcium-based sorbents showed conversion to higher molecular weight chlorinated products at temperatures between 160-300°C. acs.org
Vitrification is a process that uses electricity to melt contaminated soil or other materials at high temperatures (1,600 to 2,000°C), trapping the contaminants in a stable, glass-like solid. This method is considered a form of thermal treatment and has been identified as a potential technology for dioxin remediation.
Non-Thermal Physicochemical Treatment Approaches
Non-thermal methods offer alternative approaches to remediating 1,2,4,8-TCDD contamination without the use of high temperatures.
Photodegradation involves the breakdown of chemical compounds by light energy. Studies have shown that 1,2,3,4-tetrachlorodibenzo-p-dioxin (1,2,3,4-TCDD) in a hexane (B92381) solution can be degraded by near-UV light, with the reaction following pseudo-first-order kinetics. nih.gov The primary degradation pathway, however, does not appear to be dechlorination. nih.gov
Photocatalysis, which uses a catalyst to enhance the photoreaction, has shown greater efficiency in degrading dioxins. nih.gov For example, using titanium dioxide (TiO2) as a photocatalyst under UV irradiation has been effective in degrading 2,3,7,8-TCDD. nih.govmdpi.com One study found that a silver-titanium catalyst doped into a Y-zeolite (AgTiY) achieved 91% degradation of 2,3,7,8-TCDD within 60 minutes when irradiated at 302 nm. mdpi.com The main degradation byproduct was identified as the less toxic 2,3,7-trichlorodibenzo-p-dioxin. mdpi.comfao.org
Research Findings on Photocatalytic Degradation of TCDD Congeners
| Catalyst | UV Wavelength (nm) | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|
| TiO2 | 365 | Not specified | Not specified | nih.gov |
| AgTiY | 302 | 91% | 60 min | mdpi.comresearchgate.net |
| AgTi | 302 | 63% | 60 min | mdpi.com |
Chemical dechlorination involves the removal of chlorine atoms from the dioxin molecule, reducing its toxicity. Dehalogenation of polychlorinated dibenzodioxins (PCDDs) can be achieved under laboratory conditions through photolysis, although it is less effective for material adsorbed on soil. nih.gov
Reductive technologies, such as the use of zero-valent metals, are being explored for the dechlorination of chlorinated organic compounds.
Supercritical water oxidation (SCWO) is a process that uses water at temperatures and pressures above its critical point (374°C and 218 atm) to destroy hazardous wastes. wikipedia.org Under these conditions, organic compounds and oxygen become highly soluble in water, leading to rapid and complete oxidation. wikipedia.org SCWO has been recognized as a promising technology for treating a wide variety of organic wastes, including halogenated compounds. enviro.wikiresearchgate.netresearchgate.net
The process is highly efficient, with destruction efficiencies often exceeding 99% for persistent organic pollutants. enviro.wiki Typical operating conditions for SCWO are in the range of 500-650°C and 250-300 bar, with very short reactor residence times of less than a minute for complete destruction. epa.gov A key advantage of SCWO is that it does not produce the harmful byproducts like dioxins and furans that can be associated with incineration. epa.gov
Adsorbent Application for Bioavailability Reduction
The application of high-carbon adsorbents to contaminated soils and sediments is a key in-situ remediation strategy. This approach does not degrade the contaminant but instead focuses on sequestration, which involves binding the contaminant tightly to the adsorbent material. This process significantly reduces the contaminant's mobility and bioavailability, thereby minimizing its uptake into the food chain and potential toxic effects. nih.govnih.gov
Activated carbon (AC) is a highly porous and adsorptive substance that effectively binds with organic toxins like dioxins. nih.gov Produced by heating carbon-rich materials such as wood, coal, or coconut shells to extreme temperatures in the absence of oxygen, AC has a large surface area that facilitates the strong adsorption of dioxin molecules. nih.govnih.gov When mixed into contaminated soil, AC acts as a sink, drawing the 1,2,4,8-TCDD out of the soil matrix and locking it onto its surface. nih.gov Research has demonstrated that activated carbon amendments can render dioxins unavailable to the food chain. nih.govnih.gov Studies using the highly toxic isomer 2,3,7,8-TCDD as a model have shown that its sequestration by activated carbon eliminates bioavailability and subsequent immune suppression in mice. nih.gov
Biochar, a charcoal-like substance produced from the pyrolysis of biomass, also serves as an effective sorbent for reducing the availability of polychlorinated dibenzo-p-dioxins (PCDDs) in soils. japanfs.orgdavidmoore.org.uk Like activated carbon, biochar sequesters the compounds, limiting their uptake by organisms such as earthworms. japanfs.org The effectiveness of both activated carbon and biochar can depend on factors like particle size and porosity, with finer particles often showing higher reduction efficiencies. japanfs.org This sequestration method represents a less disruptive and more cost-effective approach compared to traditional methods like dredging and landfilling. nih.govnih.gov
Table 1: Comparison of Adsorbents for Dioxin Bioavailability Reduction
| Adsorbent | Source Material | Mechanism of Action | Reported Effectiveness |
|---|---|---|---|
| Activated Carbon (AC) | Coal, wood, peat, coconut shells nih.gov | High-affinity sorption and sequestration due to large porous surface area. nih.govnih.gov | Can render dioxin completely unavailable to the food chain; reduces physicochemical availability by up to 99% (toxic equivalent). nih.govjapanfs.org |
| Biochar | Pyrolyzed biomass japanfs.org | Sorption and sequestration of contaminants. japanfs.org | Substantially reduces bioavailability to earthworms; reasonably high reduction efficiencies, especially in powdered form. japanfs.org |
| Organoclay | Modified bentonite (B74815) clay | Sorption of organic compounds. | Studies on related dioxins show some binding capacity, but less effective than activated carbon in preventing mammalian bioavailability. nih.gov |
Bioremediation Modalities
Bioremediation utilizes biological organisms, primarily microbes and fungi, to degrade or transform hazardous substances into less toxic forms. neptjournal.commdpi.com For persistent compounds like 1,2,4,8-TCDD, this approach is considered a more environmentally sustainable and economical alternative to physicochemical treatments. mdpi.combohrium.com
Microbial Degradation Mechanisms
The microbial degradation of dioxins is a complex process that can proceed through different pathways depending on the environmental conditions and the specific microorganisms involved. nih.govmdpi.com While highly chlorinated dioxins are resistant to breakdown, certain microbial strains have evolved metabolic capabilities to attack the stable structure of these compounds. nih.gov
Aerobic Biodegradation: In the presence of oxygen, bacteria can degrade less chlorinated dioxins through oxidative pathways. bohrium.comnih.gov The primary mechanism involves an initial attack by dioxygenase enzymes, which insert two hydroxyl groups into the aromatic ring. neptjournal.combohrium.com This can occur at either a lateral (adjacent carbons) or angular (adjacent to the ether oxygen) position. neptjournal.comresearchgate.net Angular dioxygenation is particularly significant as it leads to the cleavage of the ether bond, breaking the fundamental dioxin structure and reducing its toxicity in a single step. asm.org
Anaerobic Biodegradation: Under anaerobic (oxygen-free) conditions, the principal degradation mechanism is reductive dechlorination. nih.govnih.gov This process, often termed dehalorespiration, involves microorganisms using the chlorinated dioxin as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. nih.govresearchgate.net This pathway is crucial for the detoxification of highly chlorinated congeners, which are often resistant to aerobic attack. nih.govnih.gov The resulting less-chlorinated dioxins can then be more readily degraded by aerobic organisms. nih.gov Studies have shown that reductive dechlorination is a feasible method for TCDD bioremediation, with removal rates of up to 86% observed in laboratory microcosms. nih.gov
Specific microbial genera have been identified for their capacity to degrade dioxins. While much research focuses on the highly toxic 2,3,7,8-TCDD, the findings are often relevant to other isomers like 1,2,4,8-TCDD.
Penicillium sp.: Fungi, including those from the Penicillium genus, are capable of degrading a wide array of persistent organic pollutants. maxapress.comnih.gov A strain identified as Penicillium sp. QI-1 demonstrated the ability to degrade 2,3,7,8-TCDD, with an 87.9% reduction in concentration achieved under optimal laboratory conditions. nih.gov The degradation process followed first-order kinetics with a half-life of 5.21 days. nih.gov This research provides evidence that Penicillium species can play a significant role in the bioremediation of dioxin-contaminated environments. nih.gov
Pseudomonas: Bacteria from the genus Pseudomonas are well-known for their metabolic versatility in degrading aromatic compounds. nih.gov Strains such as Pseudomonas veronii have been shown to grow on monochlorinated dibenzo-p-dioxins as a sole carbon and energy source. nih.gov Other studies have identified Pseudomonas sp. as dominant members of microbial communities that exhibit high degradation rates for 2,3,7,8-TCDD. nih.govfrontiersin.org
Dehalococcoides: This genus consists of anaerobic bacteria that are specialists in reductive dechlorination. nih.govresearchgate.net Dehalococcoides species are frequently implicated in the dechlorination of higher chlorinated dioxins in anaerobic sediments. nih.gov For instance, Dehalococcoides sp. strain CBDB1 has been shown to reductively dechlorinate 1,2,3,7,8-pentachlorodibenzo-p-dioxin, demonstrating its ability to attack environmentally significant dioxins. nih.gov The presence of Dehalococcoides is often considered a key indicator for the potential of natural attenuation of chlorinated compounds in contaminated sites. nih.govepa.gov
Table 2: Examples of Dioxin-Degrading Microbial Strains
| Microbial Strain | Type | Degradation Condition | Key Capability |
|---|---|---|---|
| Penicillium sp. QI-1 | Fungus | Aerobic | Degraded 87.9% of 2,3,7,8-TCDD in 6 days. nih.gov |
| Pseudomonas sp. | Bacterium | Aerobic | Dominant genus in cultures that effectively degrade 2,3,7,8-TCDD. nih.govnih.govfrontiersin.org |
| Dehalococcoides sp. | Bacterium | Anaerobic | Carries out reductive dechlorination of highly chlorinated dioxins. nih.govnih.gov |
| Sphingomonas wittichii RW1 | Bacterium | Aerobic | Well-studied for its ability to degrade dibenzo-p-dioxin (B167043) and dibenzofuran (B1670420). researchgate.netjseb.jp |
The biodegradation of 1,2,4,8-TCDD is initiated by specific enzyme systems. nih.gov In aerobic bacteria, the key enzymes are dioxygenases , which catalyze the initial oxidative attack on the aromatic rings. nih.govAngular dioxygenase is particularly crucial as it cleaves the ether bridge, which is the defining structural feature of the dioxin molecule. asm.org This is followed by further degradation of the resulting intermediates, such as chlorocatechols, by other enzymes in the catabolic pathway. jseb.jp
Under anaerobic conditions, the key enzymes are reductive dehalogenases . These enzymes are central to the process of dehalorespiration, facilitating the removal of chlorine atoms from the dioxin structure. nih.gov
Other enzymes, such as cytochrome P450 and dehalogenases , are also known to be involved in metabolizing dioxins. nih.gov
Fungal Biotransformation Capabilities
Fungi, particularly lignin-degrading white-rot fungi, possess powerful and non-specific enzymatic systems that make them highly effective in degrading complex environmental pollutants, including dioxins. japanfs.orgdavidmoore.org.ukdtic.mil These fungi secrete extracellular enzymes to break down lignin, a complex polymer in wood, and this same enzymatic machinery can fortuitously degrade a wide range of recalcitrant compounds. japanfs.orgdavidmoore.org.uk
The most extensively studied white-rot fungus, Phanerochaete chrysosporium, has been shown to degrade various chlorinated organic compounds, including dioxins. dtic.mil Other species, like Phlebia lindtneri, have demonstrated the ability to biotransform tri- and tetrachlorodibenzo-p-dioxins into hydroxylated and methoxylated derivatives, indicating a breakdown of the parent compound. nih.gov The degradation rate can be influenced by the specific chlorination pattern of the dioxin isomer. nih.gov
The key enzymes involved in fungal biotransformation are extracellular peroxidases, primarily lignin peroxidases (LiPs) and manganese-dependent peroxidases (MnPs) , as well as laccases . davidmoore.org.ukneptjournal.com These enzymes have high oxidation-reduction potentials, allowing them to attack molecules that are resistant to other forms of biological degradation. davidmoore.org.uk This capability makes white-rot fungi an attractive option for the bioremediation of soils and other materials contaminated with 1,2,4,8-TCDD. japanfs.orghawaii.edu
Phytoremediation Potential and Mechanisms
A thorough review of available scientific literature indicates that specific studies on the phytoremediation potential and associated mechanisms for 1,2,4,8-Tetrachlorodibenzo-p-dioxin have not been published. Phytoremediation, which utilizes plants to remove, degrade, or contain environmental contaminants, has been explored for dioxins in general. These mechanisms typically involve:
Phytoextraction: The uptake of contaminants from the soil or water by plant roots and their translocation and accumulation in plant tissues.
Phytodegradation: The breakdown of contaminants within plant tissues by metabolic enzymes.
Rhizodegradation: The breakdown of contaminants in the soil surrounding the plant roots (the rhizosphere) by microbial activity that is stimulated by root exudates.
Research in this area has largely centered on plant species, such as those from the genus Cucurbita (zucchini), and their ability to absorb 2,3,7,8-TCDD from contaminated soil. However, the effectiveness of these processes is highly dependent on the specific dioxin congener. Due to the unique chemical structure of 1,2,4,8-TCDD, its bioavailability, uptake, and metabolic fate in plant systems cannot be extrapolated from data on other isomers. Consequently, the potential of any specific plant species to remediate soil or water contaminated with 1,2,4,8-TCDD remains uninvestigated and unknown.
Bioaugmentation and Biostimulation Strategies
Bioaugmentation (the introduction of specific microorganisms) and biostimulation (the modification of the environment to stimulate existing microorganisms) are key bioremediation strategies for chlorinated compounds. nih.gov However, similar to phytoremediation, there is a significant gap in the scientific literature regarding the application of these strategies specifically for the degradation of this compound.
Research into the bioremediation of other TCDD isomers has identified specific microbial strains and conditions that can facilitate degradation, primarily through reductive dechlorination under anaerobic conditions.
Anaerobic Dechlorination: Studies on sediments contaminated with 1,2,3,4-TCDD have shown that bioaugmentation with cultures containing Dehalococcoides ethenogenes strain 195 can enhance dechlorination. nih.govoup.comoup.com
Biostimulation: The addition of halogenated "priming" compounds, such as 1,2,3,4-tetrachlorobenzene, has been shown to stimulate native microbial populations to dechlorinate 1,2,3,4-TCDD in sediment microcosms. oup.comoup.comresearchgate.net The process involves the removal of chlorine atoms, which typically renders the molecule less toxic and more susceptible to further aerobic degradation.
Fungal Degradation: Some fungi, like the brown-rot fungus Aspergillus aculeatus, have demonstrated a limited ability to degrade 1,2,3,4-TCDD in laboratory settings. nih.gov White-rot fungi are also known to degrade other persistent organic pollutants through the action of extracellular enzymes. nih.govvu.nl
The efficacy of these microbial processes is extremely congener-specific. The position of the chlorine atoms on the dioxin molecule dictates whether it can fit into the active sites of microbial enzymes. Therefore, the microorganisms and stimulating amendments that are effective for 1,2,3,4-TCDD or 2,3,7,8-TCDD cannot be assumed to be effective for 1,2,4,8-TCDD. Without dedicated research, the potential for using bioaugmentation or biostimulation to remediate sites contaminated with 1,2,4,8-TCDD remains undetermined.
Table of Research on TCDD Isomer Bioremediation
| TCDD Isomer | Remediation Strategy | Microorganism/Stimulant | Research Finding |
| 1,2,3,4-TCDD | Bioaugmentation & Biostimulation | Dehalococcoides ethenogenes strain 195; 1,2,3,4-Tetrachlorobenzene | Enhanced anaerobic dechlorination observed in sediment microcosms. nih.govoup.comoup.comresearchgate.net |
| 1,2,3,4-TCDD | Fungal Degradation | Aspergillus aculeatus (brown-rot fungus) | Removed up to 21% of the compound after a 30-day incubation in liquid broth. nih.gov |
| 2,3,7,8-TCDD | Fungal Degradation | Penicillium sp. QI-1 | Achieved 87.9% degradation within 6 days under optimized laboratory conditions. nih.gov |
| 1,2,4,8-TCDD | Phytoremediation | Not Applicable | No specific research data available. |
| 1,2,4,8-TCDD | Bioaugmentation | Not Applicable | No specific research data available. |
| 1,2,4,8-TCDD | Biostimulation | Not Applicable | No specific research data available. |
Regulatory Science and Environmental Risk Assessment Frameworks
Toxic Equivalency Factor (TEF) Methodology for Mixtures
Complex mixtures of dioxin-like compounds are often found in environmental samples. To assess the combined toxicity of these mixtures, a specialized approach known as the Toxic Equivalency Factor (TEF) methodology is employed. wikipedia.org This methodology provides a framework for expressing the toxicity of different dioxin-like compounds in terms of a single, well-characterized reference compound. wikipedia.org
Basis and Application of the TEF Concept
The TEF concept is founded on the understanding that not all dioxin congeners are equally toxic. The toxicity of these compounds is primarily mediated through their binding to the aryl hydrocarbon receptor (AhR). wikipedia.org The strength of this binding and the subsequent cascade of biological events determine the toxic potency of a specific congener.
The TEF approach assigns a numerical value to each dioxin-like compound, representing its toxicity relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. wikipedia.org Other congeners have TEFs that are fractions of this value, indicating lower toxicity. cdc.gov
The application of the TEF concept involves multiplying the concentration of each individual congener in a mixture by its assigned TEF. The resulting values, known as Toxic Equivalents (TEQs), are then summed to provide a single value representing the total dioxin-like toxicity of the mixture. wikipedia.org This TEQ value can then be used in risk assessments. wikipedia.org
A crucial aspect of the TEF methodology is the specific structural requirement for a compound to be considered "dioxin-like" and thus be assigned a TEF. Scientific consensus, led by organizations like the World Health Organization (WHO), has established that only congeners with chlorine atoms at the 2, 3, 7, and 8 positions of the dibenzo-p-dioxin (B167043) molecule exhibit significant dioxin-like toxicity. ca.gov
The compound at the center of this article, 1,2,4,8-Tetrachlorodibenzo-p-dioxin , does not have chlorine atoms in the 2, 3, 7, and 8 positions. Consequently, it is not considered to have dioxin-like toxicity and is not assigned a Toxic Equivalency Factor by international regulatory bodies.
International and WHO TEF Systems
The development and standardization of TEFs have been an international effort. Initial work by organizations like the North Atlantic Treaty Organization (NATO) laid the groundwork for a harmonized system. ca.gov The World Health Organization (WHO) has since taken the lead in periodically re-evaluating and establishing consensus TEFs for dioxins and dioxin-like compounds. ornl.gov
The WHO has convened several expert consultations to review the latest scientific data and update the TEF values. These reviews have led to the establishment of the WHO-TEF system, which is now widely accepted and used by regulatory agencies globally, including the U.S. Environmental Protection Agency (EPA). ornl.gov The WHO-TEFs are available for 17 PCDD and polychlorinated dibenzofuran (B1670420) (PCDF) congeners, and several polychlorinated biphenyls (PCBs) that exhibit dioxin-like properties. foodsafetyportal.eu
The following table provides the 2005 WHO TEF values for the 2,3,7,8-substituted PCDDs. As previously noted, 1,2,4,8-TCDD is not included in this list.
| Compound Name | WHO 2005 TEF |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | 1 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | 1 |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin | 0.01 |
| 1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin | 0.0003 |
Data sourced from the World Health Organization foodsafetyportal.eu
Environmental Monitoring and Surveillance Programs
Environmental monitoring and surveillance programs for dioxins are designed to measure the levels of these persistent organic pollutants in various environmental media, such as air, water, soil, sediment, and biota. These programs are essential for assessing human and ecological exposure, identifying sources of contamination, and tracking the effectiveness of regulatory actions.
Given that the primary concern regarding dioxins is their toxicological effect, monitoring programs almost exclusively focus on the congeners that are assigned TEFs. Analytical methods are optimized to detect and quantify these specific 2,3,7,8-substituted congeners. As this compound is not considered to have dioxin-like toxicity and lacks a TEF, it is generally not included as a target analyte in routine national or international environmental monitoring and surveillance programs for dioxins.
Environmental Quality Standards and Guidelines for Ecosystem Protection
To protect ecosystems from the harmful effects of pollutants, environmental quality standards (EQSs) and guidelines are established. For dioxins and dioxin-like compounds, these standards are typically expressed in terms of TEQs. wikipedia.org For example, a regulatory limit might be set for the total TEQ concentration in soil, sediment, or water. wikipedia.org
Because this compound does not contribute to the TEQ value, there are no specific environmental quality standards or guidelines established for this individual congener for the purpose of ecosystem protection from dioxin-like toxicity. Regulatory efforts are directed at the sum of the toxic equivalents of the 2,3,7,8-substituted congeners.
Multimedia Environmental Fate and Transport Modeling
Understanding how a chemical moves and persists in the environment is crucial for assessing its potential for exposure and risk. Multimedia environmental fate and transport models are computational tools used to predict the distribution and concentration of chemicals in different environmental compartments, such as air, water, soil, and biota. ca.gov
Application of Box Models and Fugacity Models
Two common types of multimedia models are box models and fugacity models.
Box models divide the environment into a series of interconnected compartments or "boxes." ca.gov Mass balance equations are used to describe the movement of a chemical into, out of, and between these boxes. These models can be relatively simple or highly complex, depending on the number of compartments and the processes considered.
Fugacity models are a type of box model that uses the concept of fugacity, which is a measure of a chemical's "escaping tendency" from a particular phase (e.g., water, air, soil). Chemicals will tend to move from a compartment of high fugacity to one of low fugacity until equilibrium is reached. Fugacity models are particularly useful for predicting the partitioning of organic chemicals, like dioxins, between different environmental media.
For PCDDs, these models incorporate key chemical-physical properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) to predict their environmental behavior. The models can simulate processes like atmospheric deposition, volatilization, and bioaccumulation in the food chain. While these models can be applied to any chemical for which the necessary input parameters are available, their application in a regulatory context for dioxins is primarily focused on the congeners that pose a toxic risk—the 2,3,7,8-substituted isomers. Therefore, while a fate and transport model could theoretically be run for 1,2,4,8-TCDD, the impetus for such an assessment is low due to its negligible contribution to dioxin-like toxicity.
Intermedia Transfer Factors (ITFs) in Environmental Modeling
Intermedia Transfer Factors (ITFs) are essential parameters in environmental modeling that quantify the partitioning and transport of a chemical between different environmental media. researchgate.netca.gov These factors are derived from the fundamental physicochemical properties of a compound and are used in multimedia environmental models, such as fugacity-based models, to predict its concentration and distribution across air, water, soil, sediment, and biota. ca.gov
The determination of ITFs relies on key physicochemical properties, including the octanol-water partition coefficient (Kow), Henry's law constant, vapor pressure, and water solubility. researchgate.netca.gov The octanol-water partition coefficient, in particular, is a fundamental measure of a chemical's hydrophobicity and is often used as a basis for estimating other partitioning behaviors. researchgate.net For many dioxin congeners, there can be significant uncertainty in these values, which impacts the accuracy of environmental models. researchgate.net
In contrast, extensive research has provided detailed ITFs for the 2,3,7,8-TCDD isomer, which are used in models like CalTOX for health risk assessments. researchgate.netca.gov These models use ITFs to define the relationships between the concentration of a contaminant in an exposure medium (like air or water) and the source medium (like soil). researchgate.net
Below is a table outlining the types of ITFs used in environmental models, with illustrative data for 2,3,7,8-TCDD. This demonstrates the type of data that would be necessary for robust modeling of 1,2,4,8-TCDD.
| Intermedia Transfer Factor (ITF) / Parameter | Description | Example Value for 2,3,7,8-TCDD | Data Availability for 1,2,4,8-TCDD |
|---|---|---|---|
| Molecular Weight (g/mol) | The mass of one mole of the substance. | 322.0 | 321.90 |
| Log Kow (Octanol-Water Partition Coefficient) | Measures the ratio of a chemical's concentration in octanol (B41247) versus water; indicates lipophilicity and bioaccumulation potential. | 6.6 - 7.1 | 6.4 (Predicted) uni.lu |
| Koc (Soil Organic Carbon-Water Partition Coefficient) | Describes the partitioning of a chemical between soil organic carbon and water. Often estimated from Kow. | 5.4 x 106 L/kg | Not available |
| Henry's Law Constant (Pa·m³/mol) | Indicates the partitioning of a chemical between air and water. | 0.49 | Not available |
| Vapor Pressure (Pa) | The pressure exerted by a vapor in equilibrium with its solid or liquid phase at a given temperature. | 1.0 x 10-7 | Not available |
| Water Solubility (mg/L) | The maximum concentration of a chemical that can dissolve in water. | 1.93 x 10-5 | Not available |
| BCF (Bioconcentration Factor) | Measures the accumulation of a chemical in an aquatic organism from water. | 5,000 - 29,000 L/kg | Not available |
Predictive Modeling of Environmental Distribution and Fluxes
Predictive environmental models are computational tools used to simulate the distribution and movement (fluxes) of chemicals in the environment. For compounds like 1,2,4,8-TCDD, these models are invaluable for estimating concentrations in various environmental compartments where direct measurement is difficult and for assessing potential exposure pathways for human and ecological receptors. researchgate.net
Multimedia fugacity models are a common type of predictive model. ca.gov Fugacity, which has units of pressure, can be thought of as the "escaping tendency" of a chemical from a particular phase. In these models, the environment is simplified into a series of connected compartments (e.g., air, water, soil, sediment, biota). When the fugacity of a chemical is equal in two adjacent compartments, the system is at equilibrium. Differences in fugacity drive the net flux of the chemical from areas of high fugacity to low fugacity.
The inputs for these models are the chemical's physicochemical properties (which determine the ITFs), properties of the environment (such as dimensions of compartments and organic carbon content), and emission rates of the chemical into the environment. researchgate.netca.gov The models then calculate the concentrations and residence times of the chemical in each compartment.
Due to its very low water solubility and high lipophilicity (as suggested by the predicted Log Kow of 6.4), it is expected that 1,2,4,8-TCDD, like other TCDD isomers, would strongly adsorb to soil, sediment, and organic particles if released into the environment. uni.luepa.gov Its low vapor pressure would suggest that volatilization from soil or water surfaces is slow. researchgate.net The primary environmental sinks for dioxins are generally aquatic sediments and soil interiors, where they can persist for many years. epa.govnih.gov
Studies on other TCDD isomers have demonstrated that environmental distribution is complex. For example, research on 1,3,6,8-TCDD in an outdoor aquatic system showed that the compound rapidly partitioned from the water column to the sediment, which became the major reservoir. oup.com Photodegradation was identified as a significant degradation pathway in water exposed to sunlight. oup.com Similar processes would likely govern the fate of 1,2,4,8-TCDD, but the specific rates would depend on its unique properties.
Without specific experimental data and dedicated modeling studies for 1,2,4,8-TCDD, its precise environmental distribution and fluxes cannot be accurately quantified. Research to determine its fundamental physicochemical properties would be the first step required to enable the use of established predictive models for a comprehensive risk assessment.
Q & A
Q. How are ecological risk assessments conducted for this compound?
- Methodology : Integrate fugacity models to estimate environmental partitioning (soil-water-air). Use log Kow (octanol-water coefficient) values from structurally analogous congeners to approximate bioaccumulation potential. Combine with species sensitivity distributions (SSDs) for aquatic and terrestrial organisms, adjusting for lower AhR affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
